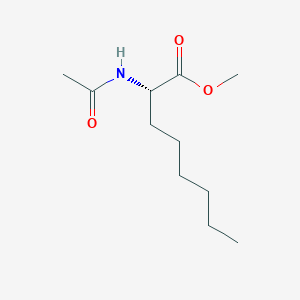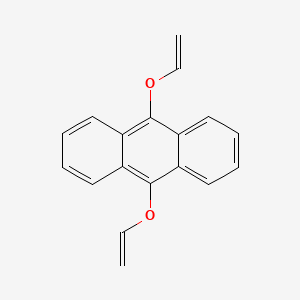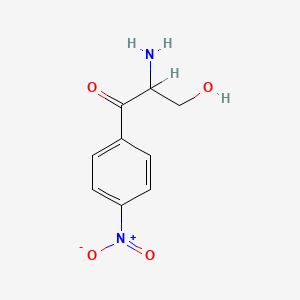
methyl (2S)-2-acetamidooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-acetamidooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group attached to an octanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-acetamidooctanoate typically involves the esterification of (2S)-2-acetamidooctanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-acetamidooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (2S)-2-acetamidooctanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: (2S)-2-acetamidooctanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-acetamidooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-acetamidooctanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing active components that interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-acetamidodecanoate: Similar structure with a longer carbon chain.
Ethyl (2S)-2-acetamidooctanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (2S)-2-acetamidohexanoate: Similar structure with a shorter carbon chain.
Uniqueness
Methyl (2S)-2-acetamidooctanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
3399-12-0 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
methyl (2S)-2-acetamidooctanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-8-10(11(14)15-3)12-9(2)13/h10H,4-8H2,1-3H3,(H,12,13)/t10-/m0/s1 |
Clé InChI |
HXEHVYHMGGXHQE-JTQLQIEISA-N |
SMILES isomérique |
CCCCCC[C@@H](C(=O)OC)NC(=O)C |
SMILES canonique |
CCCCCCC(C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)


![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)




